Nizofenone
Overview
Description
Nizofenone (also known as Ekonal or Midafenone) is a neuroprotective drug that protects neurons from death following cerebral anoxia, which is an interruption of oxygen supply to the brain .
Molecular Structure Analysis
The molecular formula of Nizofenone is C21H21ClN4O3 . For a detailed molecular structure, please refer to scientific databases or resources that provide visual molecular structures.Physical And Chemical Properties Analysis
Nizofenone has a molecular weight of 412.9 g/mol . Other physical and chemical properties such as density, melting point, and boiling point can be found in specialized chemical databases .Scientific Research Applications
Cognitive Impairments and Stress
Nizofenone has shown potential in attenuating cognitive impairments induced by chronic restraint stress in mice. The treatment with nizofenone reversed changes in cognitive performance, oxidative parameters, acetylcholinesterase activity, and catecholamine levels in the hippocampus and prefrontal cortex. This suggests its potential in treating stress-induced cognitive decline (Liu et al., 2013).
Subarachnoid Hemorrhage
A multi-center controlled double-blind study revealed that nizofenone effectively aids functional recovery in patients with subarachnoid hemorrhage when administered in the acute stage. It was found to be notably effective in patients with delayed ischemic symptoms and moderately severe preoperative deficits (Ohta et al., 1986).
Head Trauma
Nizofenone demonstrated therapeutic effects on experimental traumatic head injury in mice, significantly improving neurological function and showing promise as a treatment for brain injury following trauma (Hayashi et al., 1994).
Cardiac Effects
The drug influences the action potential of cardiac muscle, showing a 'quinidine-like action' on cardiac membrane. It prolonged the action potential duration of guinea-pig papillary muscle and dog Purkinje fibers, suggesting implications for cardiac health (Miura et al., 1985).
Ischemic Brain Injury
Nizofenone offers neuroprotection against ischemic brain injury by addressing energy imbalance, ATP depletion, glutamate release, and other pathophysiologic events during ischemia. It also demonstrates radical-scavenging action, comparable to vitamin E, highlighting its potential in treating ischemic conditions (Yasuda & Nakajima, 1993).
Chronotropic Effect in Rabbit Sino‐Atrial Node
The drug has an inhibitory action on the automaticity of sinoatrial node preparations via effects on both inward and outward currents, indicating its potential impact on heart rate regulation (Kotake et al., 1988).
Oxygen Deficiency Protection
Nizofenone provides considerable protection against oxygen deficiency in the brain, as demonstrated in mice. It ameliorated KCN-induced anoxic disorder of cerebral energy metabolism, suggesting its application in oxygen deficiency conditions (Yasuda et al., 1988).
Stimulation of Prostacyclin Synthesis
The drug stimulates prostacyclin formation in rat arterial walls, which might have significant implications for vascular health and disease treatment (Yasuda et al., 1984).
Safety And Hazards
properties
IUPAC Name |
(2-chlorophenyl)-[2-[2-(diethylaminomethyl)imidazol-1-yl]-5-nitrophenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c1-3-24(4-2)14-20-23-11-12-25(20)19-10-9-15(26(28)29)13-17(19)21(27)16-7-5-6-8-18(16)22/h5-13H,3-4,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGBZLHGOVJDET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54533-86-7 (fumarate), 54533-86-7 (unspecified maleate) | |
Record name | Nizofenone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401014745 | |
Record name | Nizofenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401014745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nizofenone | |
CAS RN |
54533-85-6 | |
Record name | Nizofenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54533-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nizofenone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nizofenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13546 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nizofenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401014745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIZOFENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A2NOC3R88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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